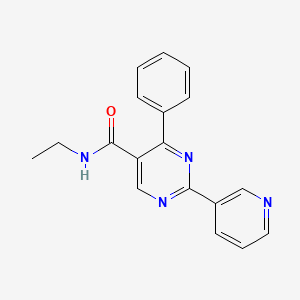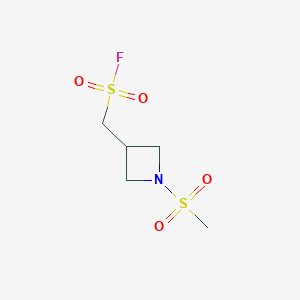
N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthetic Pathways and Catalytic Applications
Pyrimidine scaffolds, including derivatives similar to N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide, have been extensively studied for their synthetic applications and bioavailability. These compounds serve as key precursors for the development of medicinal and pharmaceutical products. Research has highlighted the importance of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, utilizing a variety of catalysts such as organocatalysts, metal catalysts, and green solvents to develop lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Pyrimidine derivatives are significant for their use in creating optical sensors and for their diverse biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes. This review focuses on the use of pyrimidine-based optical sensors and their biological implications from 2005 to 2020, demonstrating their suitability as exquisite sensing materials (Jindal & Kaur, 2021).
Anticancer Potential and Mechanisms
Pyrimidine-based compounds are explored for their anticancer potential, with numerous patents indicating a significant focus on this area of research. These compounds exhibit diverse pharmacological activities and interact with various enzymes, receptors, and targets, highlighting their role in developing new anticancer agents (Kaur et al., 2014).
Optoelectronic Materials
Quinazolines and pyrimidines are also pivotal in synthesizing optoelectronic materials, with research focusing on the incorporation of these compounds into π-extended conjugated systems. These materials are used in organic light-emitting diodes, photoelectric conversion elements, and other electronic devices, showcasing the versatility of pyrimidine derivatives in the development of novel materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-inflammatory Activities
The synthesis and evaluation of pyrimidine derivatives for anti-inflammatory activities have been a significant area of interest. Various synthetic pathways have been explored to develop compounds with potent anti-inflammatory effects, underscoring the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).
properties
IUPAC Name |
N-ethyl-4-phenyl-2-pyridin-3-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-20-18(23)15-12-21-17(14-9-6-10-19-11-14)22-16(15)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMXXRJRGDDORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)

![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)


![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)
![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993605.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)
![1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2993608.png)
![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)